Chlorothricine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

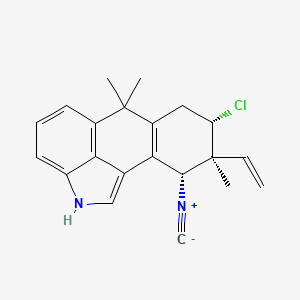

Chlorothricin is an antibiotic that inhibits porcine-heart malate dehydrogenases . It has a molecular weight of 955.48 and its molecular formula is C50H63ClO16 . It is a member of the spirotetronate family of antibiotics, which are known for their remarkable biological activities .

Synthesis Analysis

Chlorothricin biosynthesis involves the binding of glycosylated intermediates and the end product to a responsive regulator known as ChlF1 . This regulator plays a bifunctional role in chlorothricin biosynthesis by binding to its target genes (chlJ, chlF1, chlG, and chlK) .Molecular Structure Analysis

Chlorothricin contains a total of 137 bonds, including 74 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 8 double bonds, 6 aromatic bonds, 1 five-membered ring, 6 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), 1 ester (aromatic), 4 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis

The biosynthesis of spirotetronates, including chlorothricin, involves the biosynthesis of a polyketide-derived backbone for the spirotetronate aglycone, incorporation of a glycerol-derived three-carbon unit into the tetronic acid moiety, formation of the mature aglycone via a Diels-Alder-like reaction, and decorations of the aglycone with various deoxysugar moieties .Applications De Recherche Scientifique

Activité antibactérienne

La chlorothricine présente des effets antibactériens puissants. Elle inhibe la pyruvate carboxylase et la malate déshydrogénase, des enzymes clés impliquées dans le métabolisme bactérien. Les chercheurs ont exploré son efficacité contre les bactéries Gram-positives, notamment Staphylococcus aureus et Streptococcus pneumoniae. L'étude de son mode d'action et de ses synergies potentielles avec d'autres antibiotiques reste un domaine de recherche actif .

Aperçus de la biosynthèse de la spirotétronate

Comprendre la biosynthèse de la this compound est crucial pour optimiser la production et développer des analogues. Des enzymes telles que ChlB3 jouent un rôle essentiel dans l'introduction de la fraction d'acide 6-méthylsalicylique (6MSA) sur la protéine porteuse d'acyl (ACP) ChlB2. Des études structurales récentes ont révélé le mécanisme catalytique de ChlB3, éclairant son rôle dans la voie biosynthétique .

ChlF1 en tant que régulateur bifonctionnel

ChlF1, une autre protéine associée à la biosynthèse de la this compound, se lie aux gènes cibles (chlJ, chlF1, chlG et chlK). L'étude de ses fonctions doubles – à la fois en tant que régulateur transcriptionnel et participant à la biosynthèse – fournit des informations sur le réseau de régulation contrôlant la production de CHL .

Potentiel antifongique

Bien qu'elle soit principalement étudiée pour ses propriétés antibactériennes, la this compound présente également une activité antifongique. Les chercheurs ont exploré ses effets contre les agents pathogènes fongiques, notamment Candida albicans et Aspergillus fumigatus. Le démêlage des mécanismes sous-jacents pourrait conduire à de nouvelles thérapies antifongiques .

Homologues structurels et spécificité du substrat

La comparaison de la structure de ChlB3 avec d'autres enzymes révèle son appartenance à la famille FabH. Sa spécificité de substrat plus souple lui permet de catalyser des substrats non liés à l'ACP, tels que 6MSA-SNAC. L'étude de ces caractéristiques structurales éclaire la conception et l'optimisation des médicaments .

Synergies potentielles avec les antibiotiques existants

Les chercheurs explorent les interactions de la this compound avec d'autres antibiotiques. L'association de CHL avec des médicaments existants peut améliorer l'efficacité, réduire la résistance ou élargir le spectre d'activité. L'étude des effets synergiques contre les agents pathogènes multirésistants est une voie prometteuse pour la recherche future.

En résumé, les propriétés multiformes de la this compound – de ses effets antibactériens et antifongiques à son rôle dans la biosynthèse – en font un sujet captivant pour l'exploration scientifique. Les chercheurs continuent de percer ses secrets, ouvrant la voie à de nouvelles stratégies thérapeutiques et applications. 🌟 .

Mécanisme D'action

Orientations Futures

The future of Chlorothricin and other antibiotics lies in the continued research and development of new drugs and drug delivery systems . This includes the exploration of nanotechnology for drug delivery, the development of smart and stimuli-responsive delivery systems, and the use of intelligent biomaterials .

Analyse Biochimique

Biochemical Properties

Chlorothricin plays a significant role in biochemical reactions. It interacts with a responsive regulator, ChlF1, which binds to its target genes (chlJ, chlF1, chlG, and chlK) involved in Chlorothricin biosynthesis . The nature of these interactions is coordinative modulation .

Cellular Effects

It is known that Chlorothricin influences cell function through its interaction with the ChlF1 regulator .

Molecular Mechanism

Chlorothricin exerts its effects at the molecular level through binding interactions with biomolecules. It modulates Chlorothricin biosynthesis by binding to the glycosylated intermediates and end product to a responsive regulator ChlF1 .

Temporal Effects in Laboratory Settings

It is known that Chlorothricin and its biosynthetic intermediates can act as signaling molecules to modulate the binding of ChlF1 to its target genes .

Metabolic Pathways

Chlorothricin is involved in complex metabolic pathways. It interacts with enzymes and cofactors in the biosynthesis of spirotetronates .

Transport and Distribution

It is known that Chlorothricin and its biosynthetic intermediates can act as signaling molecules to modulate the binding of ChlF1 to its target genes .

Propriétés

| { "Design of the Synthesis Pathway": "Chlorothricin can be synthesized by the condensation of L-threonine and 3,4-dichlorophenylacetyl chloride followed by cyclization and reduction.", "Starting Materials": [ "L-threonine", "3,4-dichlorophenylacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: L-threonine is reacted with 3,4-dichlorophenylacetyl chloride in the presence of sodium hydroxide to form the intermediate", "Step 2: The intermediate is cyclized by heating with hydrochloric acid to form the chlorothricin precursor", "Step 3: The precursor is reduced with sodium borohydride in methanol to form chlorothricin", "Step 4: The crude product is purified by precipitation with diethyl ether and recrystallization from water" ] } | |

Numéro CAS |

34707-92-1 |

Formule moléculaire |

C50H63ClO16 |

Poids moléculaire |

955.5 g/mol |

Nom IUPAC |

(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |

InChI |

InChI=1S/C50H63ClO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10+/t24-,26-,27-,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1 |

Clé InChI |

WUXHQHDSSKBJFH-DELKKKATSA-N |

SMILES isomérique |

C[C@@H]1C[C@]23[C@H](/C=C/CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |

SMILES |

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |

SMILES canonique |

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |

Apparence |

White solid |

Synonymes |

(4S,4aS,6aR,11E,12aR,15R,16aS,21aR,21bR)-4-[[4-O-[3-O-(3-chloro-6-methoxy-2-methylbenzoyl)-2,6-dideoxy-β-D-arabino-hexopyranosyl]-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4,4a,6a,7,8,9,10,12a,15,16,21,21a,21b-hexadecahydro-22-hydroxy-15,21a-d |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)

![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)